molecular formula C12H15NO B290456 N-(4-ethylphenyl)cyclopropanecarboxamide

N-(4-ethylphenyl)cyclopropanecarboxamide

カタログ番号 B290456
分子量: 189.25 g/mol
InChIキー: UYOCEBTZOYTBFT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-ethylphenyl)cyclopropanecarboxamide, also known as CPP-109, is a potent and selective inhibitor of the enzyme responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of this enzyme, called GABA aminotransferase (GABA-AT), leads to an increase in GABA levels in the brain, which has been shown to have potential therapeutic effects for a variety of neurological and psychiatric disorders.

作用機序

The mechanism of action of N-(4-ethylphenyl)cyclopropanecarboxamide involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, N-(4-ethylphenyl)cyclopropanecarboxamide may help to restore normal neuronal activity in conditions where it is disrupted, such as in epilepsy or addiction.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to increasing GABA levels in the brain, it has been shown to reduce the activity of the dopamine system, which is involved in reward and motivation. It has also been shown to increase the activity of the glutamate system, which is involved in learning and memory.

実験室実験の利点と制限

One advantage of using N-(4-ethylphenyl)cyclopropanecarboxamide in lab experiments is its potency and selectivity for GABA-AT inhibition. This allows researchers to study the effects of increasing GABA levels in the brain without affecting other neurotransmitter systems. However, one limitation is that N-(4-ethylphenyl)cyclopropanecarboxamide is not very soluble in water, which can make it difficult to administer in some experimental settings.

将来の方向性

There are several future directions for research on N-(4-ethylphenyl)cyclopropanecarboxamide. One area of interest is its potential as a treatment for addiction. Preclinical studies have shown that N-(4-ethylphenyl)cyclopropanecarboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a new treatment option for this condition. Another area of interest is its potential as a treatment for epilepsy. Clinical trials are currently underway to investigate the safety and efficacy of N-(4-ethylphenyl)cyclopropanecarboxamide in patients with epilepsy. Finally, there is interest in exploring the potential of N-(4-ethylphenyl)cyclopropanecarboxamide for other neurological and psychiatric disorders, such as anxiety disorders and schizophrenia. Overall, the continued study of N-(4-ethylphenyl)cyclopropanecarboxamide has the potential to lead to new treatments for a range of conditions that currently have limited treatment options.

合成法

The synthesis of N-(4-ethylphenyl)cyclopropanecarboxamide involves several steps, including the reaction of 4-ethylphenylmagnesium bromide with cyclopropanecarboxylic acid, followed by the addition of thionyl chloride and then ammonia to form the final product. This synthesis method has been optimized to produce high yields of pure N-(4-ethylphenyl)cyclopropanecarboxamide, making it a reliable source for research purposes.

科学的研究の応用

N-(4-ethylphenyl)cyclopropanecarboxamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications for a variety of neurological and psychiatric disorders. These include addiction, anxiety disorders, depression, epilepsy, and schizophrenia. In preclinical studies, N-(4-ethylphenyl)cyclopropanecarboxamide has been shown to have promising effects in animal models of these disorders, suggesting that it may have potential as a new treatment option for these conditions.

特性

分子式

C12H15NO

分子量

189.25 g/mol

IUPAC名

N-(4-ethylphenyl)cyclopropanecarboxamide

InChI

InChI=1S/C12H15NO/c1-2-9-3-7-11(8-4-9)13-12(14)10-5-6-10/h3-4,7-8,10H,2,5-6H2,1H3,(H,13,14)

InChIキー

UYOCEBTZOYTBFT-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC2

正規SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。